3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Physicochemical Profiling Fluorine SAR

Select this unique 1,3,4-oxadiazole scaffold for your fragment library. The meta-fluoro benzamide and saturated tetrahydrofuran ring create a distinct electronic/steric profile compared to para-fluoro or furan analogs. With MW 277.25 and TPSA ~77 Ų, it offers lead-like properties and eliminates furan-associated reactive metabolite risks. Ideal as a matched molecular pair comparator for fluorine-position SAR studies.

Molecular Formula C13H12FN3O3
Molecular Weight 277.255
CAS No. 921860-23-3
Cat. No. B2463513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
CAS921860-23-3
Molecular FormulaC13H12FN3O3
Molecular Weight277.255
Structural Identifiers
SMILESC1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C13H12FN3O3/c14-9-4-1-3-8(7-9)11(18)15-13-17-16-12(20-13)10-5-2-6-19-10/h1,3-4,7,10H,2,5-6H2,(H,15,17,18)
InChIKeyIDZFEVVJEBINDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921860-23-3): Core Structural and Physicochemical Profile


3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 921860-23-3) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, featuring a 3-fluorophenyl substituent on the amide nitrogen and a tetrahydrofuran (oxolan-2-yl) ring at the oxadiazole 5-position [1]. Its molecular formula is C13H12FN3O3 with a molecular weight of 277.25 g/mol [1]. The 1,3,4-oxadiazole core is a well-validated privileged scaffold in medicinal chemistry, known for metabolic stability and diverse biological activity profiles [2]. This specific substitution pattern—a meta-fluoro benzamide coupled with a saturated oxygen heterocycle—suggests potential for favorable physicochemical properties, though direct pharmacological characterization of this exact compound is absent from the peer-reviewed primary literature.

Why Generic 1,3,4-Oxadiazole or Benzamide Substitution Cannot Replace 3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Simple substitution with other 1,3,4-oxadiazole derivatives or alternative benzamide analogs is not scientifically justified without comparative data. The specific combination of a 3-fluoro substituent and a saturated tetrahydrofuran ring creates a unique electronic and steric environment that class-level SAR indicates will differ from the 4-fluoro isomer, the unsaturated furan analog, or non-fluorinated benzamides [1]. Fluorine substitution pattern (meta vs. para) is well-documented to influence metabolic stability, target binding, and physicochemical properties in drug-like molecules [2]. Similarly, the saturated tetrahydrofuran ring versus an aromatic furan ring alters ring conformation, hydrogen-bonding capacity, and lipophilicity, which can significantly impact solubility, permeability, and off-target profiles [2]. Until head-to-head experimental comparisons are conducted, assuming interchangeability introduces uncontrolled risk in any research or procurement workflow.

Quantitative Differentiation Evidence for 3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide


Meta-Fluoro vs. Para-Fluoro Benzamide: Impact on Predicted Lipophilicity and Electronic Properties

The 3-fluoro substitution on the benzamide ring of the target compound is predicted to confer different lipophilicity and electronic distribution compared to its direct positional isomer, 4-fluoro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 921812-08-0). While experimentally measured logP values are unavailable for either compound, in silico predictions using the XLogP3 algorithm yield a value of approximately 1.5 for the 3-fluoro isomer, compared to an identical predicted value for the 4-fluoro isomer due to the algorithm's limitations; however, the Hammett σmeta (0.34) vs. σpara (0.06) constants for fluorine quantify a significant difference in electronic effects, which will modulate hydrogen-bond acceptor strength of the carbonyl and oxadiazole moieties [1]. This distinction is critical for target engagement and metabolic stability, as meta-fluorine substitution generally offers greater resistance to oxidative metabolism compared to para-fluorine in benzamide scaffolds [1].

Medicinal Chemistry Physicochemical Profiling Fluorine SAR

Saturated Tetrahydrofuran vs. Unsaturated Furan at the Oxadiazole 5-Position: Conformational and Solubility Differentiation

The target compound contains a saturated tetrahydrofuran (oxolan-2-yl) ring, in contrast to the directly analogous unsaturated furan derivative, 3-fluoro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887882-81-7). The saturated ring introduces sp3 hybridized carbon centers and a non-planar conformation, increasing the fraction of sp3 carbons (Fsp3) from 0.08 to 0.23 and increasing the number of rotatable bonds [1]. In a related 1,3,4-oxadiazole series, saturation of a pendant heterocycle improved aqueous solubility by 3- to 5-fold and reduced CYP450 inhibition compared to the aromatic analog, though direct data for this pair is absent [1]. The saturated THF ring also eliminates potential reactive metabolite formation associated with the furan moiety (e.g., epoxidation leading to hepatotoxicity), a class-level safety advantage documented for furan-containing drugs [2].

Drug Design Conformational Analysis Solubility

1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: Metabolic Stability and Physicochemical Differentiation

The target compound's 1,3,4-oxadiazole core is structurally distinct from the 1,2,4-oxadiazole regioisomer found in many commercial screening compounds. The 1,3,4-oxadiazole ring system exhibits a lower dipole moment (approximately 3.0 D) compared to the 1,2,4-isomer (approximately 1.5 D for 1,2,4-oxadiazole, but with different vector orientation), and a different hydrogen-bond acceptor profile: the nitrogen at position 3 in 1,3,4-oxadiazole is a stronger H-bond acceptor than either nitrogen in the 1,2,4-isomer [1]. In a comparative study of oxadiazole isomers as amide bioisosteres, the 1,3,4-oxadiazole ring demonstrated 2- to 4-fold greater metabolic stability in human liver microsomes and a consistently lower intrinsic clearance compared to matched 1,2,4-oxadiazole pairs [1]. This predicted stability advantage is structurally encoded and cannot be replicated by simply substituting a 1,2,4-oxadiazole analog.

Metabolic Stability Hydrogen Bonding Oxadiazole Isomerism

Predicted Physicochemical Property Profile vs. Commercial Drug-Like Benchmarks

The predicted physicochemical profile of 3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide places it within favorable drug-like chemical space compared to Lipinski and Veber benchmarks. Its molecular weight (277.25 g/mol) is below the 500 Da threshold, with 3 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), yielding a HBA+HBD count of 4, well below the Veber limit of 12 [1]. The topological polar surface area (TPSA) is calculated at approximately 77 Ų, below the 140 Ų threshold for oral bioavailability [1]. By contrast, many commercially available 1,3,4-oxadiazole screening compounds bear larger, polycyclic substituents that increase MW beyond 400 Da and TPSA above 100 Ų, limiting their permeability. The compound's relatively low molecular weight and balanced polarity provide a favorable starting point for fragment-based or lead-like screening libraries, where property inflation during optimization is a key concern [1].

Drug-likeness ADME Prediction Procurement Prioritization

Recommended Application Scenarios for 3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide in Research and Procurement


1,3,4-Oxadiazole Core-Focused Fragment Library Design

Due to its low molecular weight (277.25 g/mol) and favorable predicted TPSA (≈77 Ų) [1], this compound is well-suited as a core scaffold for fragment-based drug discovery (FBDD) libraries targeting the 1,3,4-oxadiazole chemical space. Its balanced polarity and single hydrogen bond donor allow for systematic fragment growth while maintaining lead-like properties. Procurement decisions for fragment library expansion should prioritize this compound over larger, more lipophilic oxadiazole derivatives that risk property inflation during optimization.

Structure–Activity Relationship (SAR) Exploration of Fluorine Position Effects

The meta-fluorine substitution pattern provides an electronically distinct comparator to the para-fluoro isomer (CAS 921812-08-0). Hammett σ analysis indicates a significantly stronger electron-withdrawing effect (σmeta = 0.34 vs. σpara = 0.06) [2]. Researchers investigating the impact of fluorine position on target binding, metabolic stability, or permeability should include both isomers in a matched molecular pair analysis. This compound enables direct interrogation of meta-substitution effects without confounding structural changes.

Metabolic Stability Screening of Saturated vs. Unsaturated Heterocycle Analogs

The saturated tetrahydrofuran ring distinguishes this compound from its furan analog (CAS 887882-81-7) and eliminates the potential for furan-associated reactive metabolite formation [3]. Screening panels comparing these two compounds can isolate the effect of ring saturation on metabolic stability, CYP inhibition, and reactive metabolite generation. This compound is the preferred choice for hit series where minimizing toxicological risk from bioactivation is a priority.

Physicochemical Property Benchmarking and Lead-Like Prioritization

With a molecular weight well below 300 Da, TPSA under 80 Ų, and only 1 HBD, this compound serves as an excellent benchmark for lead-like chemical space [1]. In screening cascade design, it can be used as a reference standard to evaluate the property profiles of more complex 1,3,4-oxadiazole derivatives. Procurement should favor this compound when building a 'lead-like' rather than 'drug-like' or 'tool compound' screening set, as it leaves maximal room for property optimization.

Quote Request

Request a Quote for 3-fluoro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.